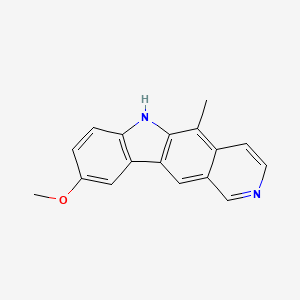
9-Methoxy-11-demethylellipticine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methoxy-11-demethylellipticine is a derivative of the natural product ellipticine, which is a tetracyclic alkaloid. This compound is known for its significant biological activities, particularly its anticancer and antibacterial properties. It is structurally characterized by a pyrido[4,3-b]carbazole framework with a methoxy group at the 9th position and the absence of a methyl group at the 11th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-11-demethylellipticine typically involves several steps starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 9-Methoxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
科学研究应用
9-Methoxy-11-demethylellipticine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has shown promise as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II. .
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of 9-Methoxy-11-demethylellipticine involves several molecular targets and pathways:
DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Kinase Inhibition: It inhibits specific kinases involved in cell signaling pathways, leading to the disruption of cancer cell growth and proliferation.
相似化合物的比较
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A closely related compound with similar biological activities.
9-Hydroxyellipticine: Another derivative with enhanced cytotoxic activity due to the presence of a hydroxy group at the 9th position
Uniqueness: 9-Methoxy-11-demethylellipticine is unique due to its specific structural modifications, which confer distinct biological activities. The absence of a methyl group at the 11th position and the presence of a methoxy group at the 9th position differentiate it from other ellipticine derivatives, leading to variations in its mechanism of action and potency .
属性
CAS 编号 |
63081-06-1 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H14N2O/c1-10-13-5-6-18-9-11(13)7-15-14-8-12(20-2)3-4-16(14)19-17(10)15/h3-9,19H,1-2H3 |
InChI 键 |
ROVDPQRCXXRNIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


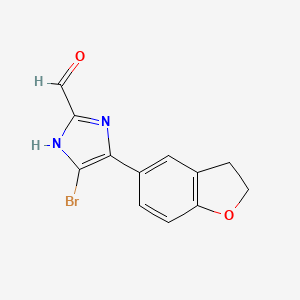
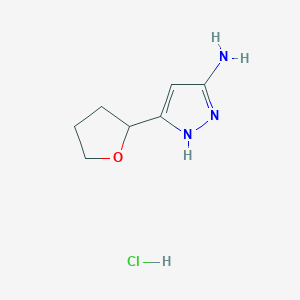
![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
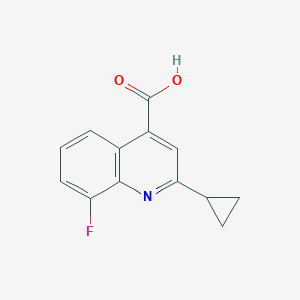
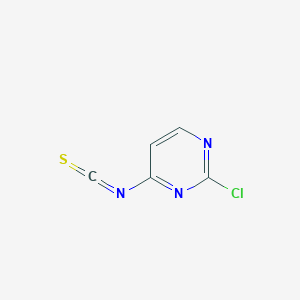

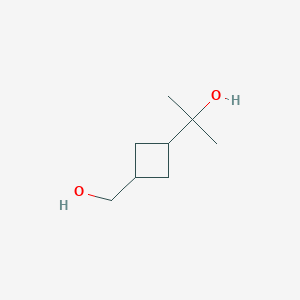
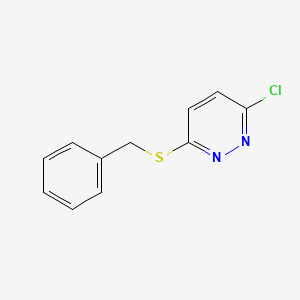
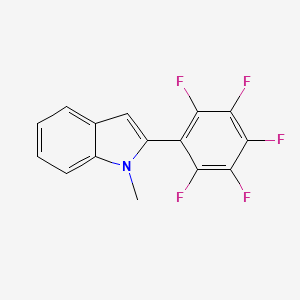
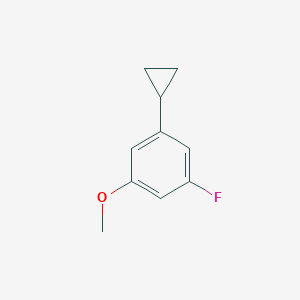

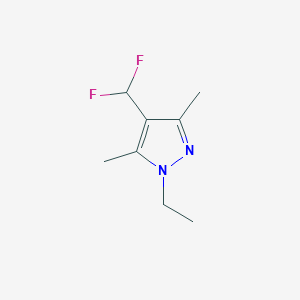
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
